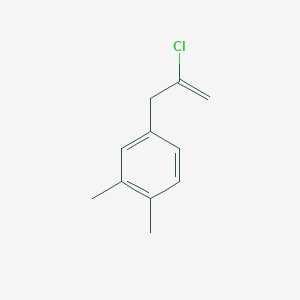
3-(3,4-Dimethylphenyl)-2-methyl-1-propene
Descripción general
Descripción
3-(3,4-Dimethylphenyl)-2-methyl-1-propene, commonly known as DMPP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DMPP is a colorless liquid that is soluble in organic solvents and has a boiling point of 155°C. It is used as a nitrification inhibitor, which means it reduces the conversion of ammonium to nitrate in soil, thereby enhancing the efficiency of fertilizers.
Mecanismo De Acción
The mechanism of action of DMPP as a nitrification inhibitor is not fully understood. It is believed that DMPP inhibits the activity of nitrosomonas and nitrobacter bacteria, which are responsible for the conversion of ammonium to nitrate in soil. DMPP may also affect the soil microbial community and alter the nitrogen cycle. The mechanism of action of DMPP as an anticancer and anti-inflammatory agent is also not fully understood. It is believed that DMPP inhibits the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
DMPP has been shown to have low toxicity in animal and plant studies. In rats, DMPP was found to have no adverse effects on body weight, organ weight, or blood parameters at doses up to 1000 mg/kg/day. In plants, DMPP was found to have no adverse effects on growth, yield, or quality at recommended doses. DMPP has been shown to have a short half-life in soil and does not accumulate in plants or animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has low toxicity and can be used at low concentrations. DMPP is also relatively inexpensive compared to other nitrification inhibitors. However, DMPP has some limitations for lab experiments. It has a short half-life in soil, which means its effects may not be long-lasting. DMPP may also affect the soil microbial community, which could have unintended consequences.
Direcciones Futuras
There are several future directions for DMPP research. In agriculture, DMPP could be used in combination with other fertilizers and soil amendments to improve crop yield and reduce environmental impacts. DMPP could also be used in precision agriculture to target specific areas of soil that require nitrification inhibition. In environmental science, DMPP could be used to study the nitrogen cycle in aquatic systems and its effects on water quality. DMPP could also be used to develop new methods for nitrogen removal from wastewater. In medicine, DMPP could be further studied for its potential anticancer and anti-inflammatory properties. DMPP could also be used as a lead compound to develop new drugs that target specific enzymes and signaling pathways.
Aplicaciones Científicas De Investigación
DMPP has been widely studied for its potential applications in agriculture, environmental science, and medicine. In agriculture, DMPP is used as a nitrification inhibitor to reduce the loss of nitrogen from soil and enhance the efficiency of fertilizers. DMPP has been shown to increase crop yield and reduce greenhouse gas emissions. In environmental science, DMPP is used to study the nitrogen cycle in soil and water systems. DMPP has been shown to reduce the concentration of nitrate in groundwater and improve water quality. In medicine, DMPP has been studied for its potential anticancer and anti-inflammatory properties. DMPP has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.
Propiedades
IUPAC Name |
1,2-dimethyl-4-(2-methylprop-2-enyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-9(2)7-12-6-5-10(3)11(4)8-12/h5-6,8H,1,7H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOJTZMHQAMZRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601247465 | |
| Record name | 1,2-Dimethyl-4-(2-methyl-2-propen-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601247465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethylphenyl)-2-methyl-1-propene | |
CAS RN |
951892-14-1 | |
| Record name | 1,2-Dimethyl-4-(2-methyl-2-propen-1-yl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951892-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dimethyl-4-(2-methyl-2-propen-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601247465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















